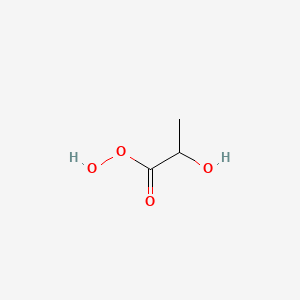
Propaneperoxoic acid, 2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propaneperoxoic acid, 2-hydroxy-, can be synthesized through the reaction of lactic acid with hydrogen peroxide. This reaction typically occurs under acidic conditions to facilitate the formation of the peroxycarboxylic acid . The equilibrium reaction can be represented as follows:
Lactic Acid+Hydrogen Peroxide↔Propaneperoxoic Acid, 2-hydroxy-+Water
Industrial Production Methods
Industrial production of propaneperoxoic acid, 2-hydroxy-, involves the continuous mixing of lactic acid and hydrogen peroxide in a controlled environment. The reaction is typically carried out in a reactor equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or crystallization processes to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Propaneperoxoic acid, 2-hydroxy-, primarily undergoes oxidation reactions due to the presence of the peroxy group. It can also participate in substitution reactions where the peroxy group is replaced by other functional groups .
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and other peroxy acids. These reactions typically occur under acidic conditions.
Substitution Reactions: Reagents such as halogens or nucleophiles can be used to replace the peroxy group.
Major Products Formed
The major products formed from the oxidation reactions of propaneperoxoic acid, 2-hydroxy-, include various oxidized organic compounds. Substitution reactions can yield halogenated or other substituted carboxylic acids .
Aplicaciones Científicas De Investigación
Propaneperoxoic acid, 2-hydroxy-, has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of propaneperoxoic acid, 2-hydroxy-, involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can oxidize various biomolecules, leading to cellular damage or death. The molecular targets include nucleic acids, proteins, and lipids, which are susceptible to oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Peracetic Acid: Another peroxycarboxylic acid with similar oxidizing properties.
Peroxypropionic Acid: Shares the peroxy group but differs in the carbon chain length and structure.
Uniqueness
Propaneperoxoic acid, 2-hydroxy-, is unique due to the presence of the hydroxy group, which can influence its reactivity and solubility. This makes it particularly useful in specific applications where both oxidizing and hydroxy functionalities are required .
Propiedades
Número CAS |
75033-25-9 |
|---|---|
Fórmula molecular |
C3H6O4 |
Peso molecular |
106.08 g/mol |
Nombre IUPAC |
2-hydroxypropaneperoxoic acid |
InChI |
InChI=1S/C3H6O4/c1-2(4)3(5)7-6/h2,4,6H,1H3 |
Clave InChI |
LLWVBKQQPPRNEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)
![1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline](/img/structure/B14435049.png)
![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)
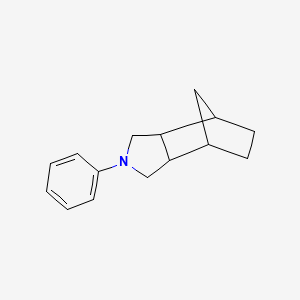
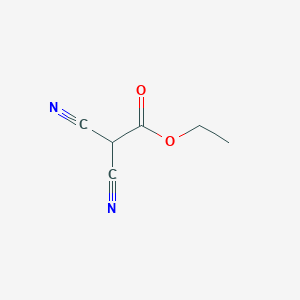
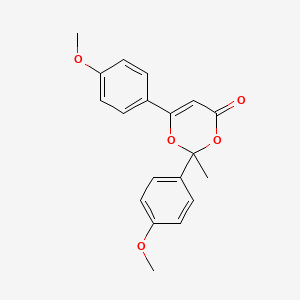
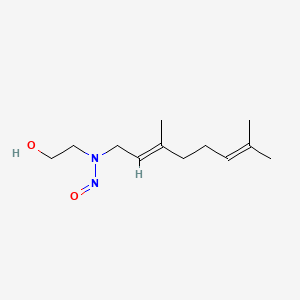
![1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine](/img/structure/B14435096.png)
![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)
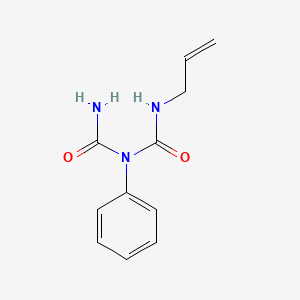
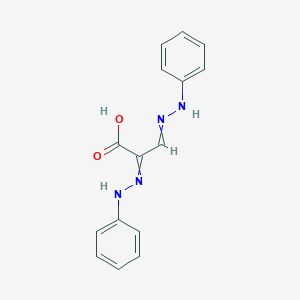

![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)
